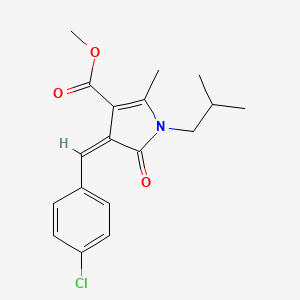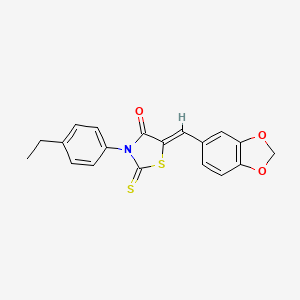
N-(2-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.10209953 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
N-(2-methylphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and related compounds have been explored for their roles in facilitating complex chemical reactions. For instance, Miura et al. (1998) described the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes, leveraging a palladium−copper catalyst system under air to produce phenanthridine derivatives, showcasing the compound's utility in synthesizing complex heterocycles Miura et al., 1998.
Pharmacological Applications
Research by Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors, closely related to this compound, for treating idiopathic pulmonary fibrosis and cough. These studies present in vitro data supporting the compound's utility in respiratory conditions, highlighting its potential therapeutic applications Norman, 2014.
Neuropharmacology and Cognitive Enhancement
In the field of neuropharmacology, compounds like SB-399885, structurally related to this compound, have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. Research by Hirst et al. (2006) demonstrates the compound's ability to enhance cholinergic function, suggesting its potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia Hirst et al., 2006.
Enzyme Inhibition and Antioxidant Activity
Benzenesulfonamides incorporating triazine motifs, as studied by Lolak et al. (2020), have shown potential in enzyme inhibition and antioxidant activity. These compounds exhibit moderate radical scavenging and metal chelating activities, along with inhibitory effects on acetylcholinesterase and butyrylcholinesterase, relevant for diseases like Alzheimer's and Parkinson's Lolak et al., 2020.
Antimicrobial and Anticancer Activities
Compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial and anticancer activities. Alyar et al. (2012) synthesized copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide and found them to exhibit significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria, demonstrating the compound's potential in developing new antimicrobial agents Alyar et al., 2012.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-14-5-3-4-6-17(14)20-27(23,24)15-7-8-18(26-2)16(13-15)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBVMZONNCCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4613659.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4613660.png)
![ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4613661.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4613680.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4613687.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4613704.png)

![1-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4613719.png)
![N-allyl-2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4613735.png)

![methyl 3-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4613748.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4613752.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4613764.png)
